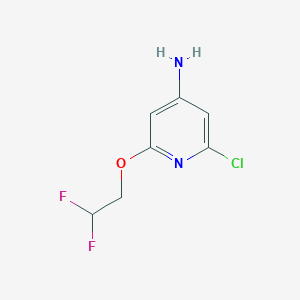

2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine

Description

Properties

Molecular Formula |

C7H7ClF2N2O |

|---|---|

Molecular Weight |

208.59 g/mol |

IUPAC Name |

2-chloro-6-(2,2-difluoroethoxy)pyridin-4-amine |

InChI |

InChI=1S/C7H7ClF2N2O/c8-5-1-4(11)2-7(12-5)13-3-6(9)10/h1-2,6H,3H2,(H2,11,12) |

InChI Key |

LMHCCBZDCOBTQX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1OCC(F)F)Cl)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine: Molecular Structure, Properties, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine, a substituted pyridine derivative of increasing interest in medicinal chemistry. As a novel building block, its unique combination of a reactive chlorine atom, an electron-donating amino group, and a difluoroethoxy moiety presents a compelling scaffold for the development of new therapeutic agents. This document delves into the molecular structure, physicochemical properties, and a plausible synthetic route for this compound. Furthermore, it explores its potential applications in drug discovery, drawing parallels with structurally related compounds that have shown significant biological activity. This guide is intended to be a valuable resource for researchers and scientists engaged in the design and synthesis of next-generation pharmaceuticals.

Introduction: The Significance of Substituted Pyridines in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, found in the core structure of numerous FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a versatile component in designing molecules that interact with biological targets. The introduction of various substituents onto the pyridine ring allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[2][3]

Halogenated pyridines, in particular, are crucial intermediates in organic synthesis, offering a reactive handle for cross-coupling reactions to build molecular complexity.[4] The presence of an amino group can significantly influence the molecule's basicity and its potential to form key interactions within a protein's binding site. Furthermore, the incorporation of fluorine atoms, as in the difluoroethoxy group of the title compound, is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine (CAS No. 1690606-30-4) emerges as a compound of interest at the confluence of these key structural features. This guide aims to provide a detailed technical understanding of this molecule to facilitate its exploration in drug development programs.

Molecular Structure and Physicochemical Properties

The molecular structure of 2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine combines several key functional groups that dictate its chemical behavior and potential biological activity.

-

2-Chloro-4-aminopyridine Core: This central scaffold provides a platform for further functionalization. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, a cornerstone of many synthetic transformations. The amino group at the 4-position is a key hydrogen bond donor and can be crucial for target engagement.

-

6-(2,2-difluoroethoxy) Group: This substituent significantly impacts the molecule's electronic and physical properties. The two fluorine atoms are strong electron-withdrawing groups, which can influence the reactivity of the pyridine ring. Moreover, the difluoroethoxy moiety can enhance the compound's lipophilicity and metabolic stability.

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1690606-30-4 | [5][6] |

| Molecular Formula | C₇H₇ClF₂N₂O | [5][6] |

| Molecular Weight | 208.59 g/mol | [5][6] |

| SMILES Code | NC1=CC(Cl)=NC(OCC(F)F)=C1 | [5] |

Synthesis and Reaction Mechanisms

Proposed Synthetic Pathway

A logical approach would involve the sequential substitution of the chlorine atoms on a 2,6-dichloropyridin-4-amine precursor. The differential reactivity of the chlorine atoms at the 2- and 6-positions can be exploited for selective substitution.

Caption: Proposed synthesis of 2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine.

Step-by-Step Experimental Protocol (Hypothetical)

-

Alkoxide Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous N,N-Dimethylformamide (DMF). To this, add sodium hydride (NaH) portion-wise at 0 °C.

-

Nucleophile Generation: Slowly add 2,2-difluoroethanol to the suspension of NaH in DMF. Allow the mixture to stir at 0 °C for 30 minutes to an hour to ensure the complete formation of the sodium 2,2-difluoroethoxide.

-

Nucleophilic Aromatic Substitution: Dissolve 2,6-dichloropyridin-4-amine in anhydrous DMF and add it dropwise to the reaction mixture containing the alkoxide.

-

Reaction Progression: Slowly warm the reaction mixture to room temperature and then heat to an elevated temperature (e.g., 80-100 °C) to facilitate the nucleophilic aromatic substitution. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench it by the slow addition of water. Extract the product with an organic solvent such as ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the key spectroscopic features of 2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine can be predicted based on its structure and data from analogous compounds.[10][11][12][13][14]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the ethoxy group, and the amine protons. The difluoromethyl proton will exhibit a characteristic triplet due to coupling with the two fluorine atoms.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the five carbons of the pyridine ring and the two carbons of the difluoroethoxy substituent. The carbon attached to the fluorine atoms will show a triplet in the proton-decoupled spectrum due to carbon-fluorine coupling.

Mass Spectrometry

The mass spectrum, likely obtained via electrospray ionization (ESI), should show a prominent molecular ion peak [M+H]⁺ at m/z 209.0. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will be observable for the molecular ion and any chlorine-containing fragments, which is a key diagnostic feature.[10]

Applications in Drug Development and Medicinal Chemistry

The structural motifs present in 2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine suggest its potential as a valuable building block in the development of various therapeutic agents.[1][2][15]

Potential as a Kinase Inhibitor Scaffold

The 4-aminopyridine moiety is a known hinge-binding motif in many kinase inhibitors. The amino group can form crucial hydrogen bonds with the backbone of the kinase hinge region. The 2-chloro position provides a convenient point for introducing substituents that can occupy the hydrophobic pocket of the ATP-binding site, thereby enhancing potency and selectivity.

Caption: Potential binding mode of a derivative in a kinase active site.

Other Potential Therapeutic Areas

Substituted pyridines have demonstrated a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties.[16][17] The unique electronic and steric properties of 2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine make it an attractive candidate for screening in various disease models.

Safety and Handling

No specific safety data sheet (SDS) is available for 2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine. However, based on the data for structurally similar compounds such as 2-amino-6-chloropyridine and other halogenated pyridines, appropriate safety precautions should be taken.[4][18][19]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine is a promising molecular scaffold for the development of novel therapeutic agents. Its combination of a reactive chlorine atom, a hydrogen-bonding amino group, and a metabolically robust difluoroethoxy moiety provides a rich platform for chemical exploration. This technical guide has provided a comprehensive overview of its structure, properties, a plausible synthetic strategy, and potential applications in drug discovery. It is hoped that this information will serve as a valuable resource for researchers and scientists working at the forefront of medicinal chemistry.

References

- Benchchem. (n.d.). Spectroscopic Fingerprints: A Comparative Guide to Confirming the Structure of 6-Chloropyridin-3-amine.

- BLDpharm. (n.d.). 1690606-30-4|2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- IUCr. (2016). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine.

- ACS Publications. (2022, August 19). Pd(II)

- Fisher Scientific. (2009, October 14). SAFETY DATA SHEET.

- Taylor & Francis Online. (2022, June 20). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review.

- Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET.

- Fisher Scientific. (2024, January 22). SAFETY DATA SHEET.

- ACS Publications. (n.d.).

- Royal Society of Chemistry. (1968). The spectra and structures of the cations and anions of substituted 2-hydroxypyridines (1,2-dihydro-2-oxopyridines). Journal of the Chemical Society B: Physical Organic.

- Life Chemicals. (2021, October 12). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry.

- National Institute of Standards and Technology. (n.d.). Pyridine, 2-chloro-.

- AA Blocks. (n.d.). 1690606-30-4 | 2-chloro-6-(2,2-difluoroethoxy)pyridin-4-amine.

- Google Patents. (n.d.).

- PMC. (2022, March 23). Recent Advances of Pyridinone in Medicinal Chemistry.

- Google Patents. (n.d.).

- Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES.

- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.

- Baran Lab. (2004, September 6). Pyridine Synthesis: Cliff Notes.

- Google Patents. (n.d.).

- MolCore. (n.d.). 1346809-43-5 | 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine.

- PubChem. (n.d.). 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine.

- Google Patents. (n.d.). CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine.

- Google Patents. (n.d.). CN104974085A - Preparation method of 2-chloro-4-aminopyridine.

- ResearchGate. (2015, December 19). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.

- Chempanda. (n.d.).

- Google Patents. (n.d.). US4071521A - Process for making 2,6-difluoro pyridine.

- ACS Publications. (2023, July 28). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines.

- PMC. (n.d.).

- Eureka | Patsnap. (2016, February 17).

- PMC. (2023, September 20).

- Academia.edu. (n.d.). Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine.

- MDPI. (2022, May 18). Pyridine Compounds with Antimicrobial and Antiviral Activities.

- Thermo Fisher Scientific. (n.d.). 2-Chloro-4-aminopyridine, 97% 100 g.

- SpectraBase. (n.d.). 2-Chloro-6-methoxy-pyridine - Optional[13C NMR] - Chemical Shifts.

- National Institute of Standards and Technology. (n.d.). 4-Chloro-2,6-diaminopyrimidine.

- ChemicalBook. (n.d.). 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR spectrum.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. fishersci.fi [fishersci.fi]

- 5. 1690606-30-4|2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine|BLD Pharm [bldpharm.com]

- 6. aablocks.com [aablocks.com]

- 7. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 9. baranlab.org [baranlab.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. rsc.org [rsc.org]

- 14. The spectra and structures of the cations and anions of substituted 2-hydroxypyridines (1,2-dihydro-2-oxopyridines) - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 15. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. fishersci.com [fishersci.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

Bioisosteric Utility of the 2,2-Difluoroethoxy Group: Physicochemical Profiling and Synthetic Integration

This technical guide is structured to provide an authoritative, deep-dive analysis of the 2,2-difluoroethoxy group (

Executive Summary

In the optimization of small molecule drugs, the 2,2-difluoroethoxy group (

This guide analyzes the utility of the 2,2-difluoroethoxy moiety as a bioisostere capable of modulating lipophilicity (

Part 1: Physicochemical Profiling & The Fluorine Effect

The introduction of fluorine into an alkoxy side chain is not merely a steric substitution; it fundamentally alters the electronic and conformational landscape of the molecule.

Comparative Physicochemical Metrics

The 2,2-difluoroethoxy group provides a unique vector to increase lipophilicity without the steric bulk of a propyl or isopropyl group, while simultaneously reducing the electron density of the ether oxygen.

| Property | Methoxy ( | Ethoxy ( | 2,2-Difluoroethoxy ( | Trifluoroethoxy ( |

| Hammett | 0.25 | 0.24 | 0.38 (Est.) | 0.45 |

| Lipophilicity ( | Ref (0.0) | +0.5 | +0.3 to +0.6 | +0.9 |

| H-Bond Acceptor | Strong | Strong | Weak (F-inductive effect) | Very Weak |

| H-Bond Donor | None | None | Weak (Polarized C-H) | None |

| Metabolic Liability | High (O-dealkylation) | High | Low | Very Low |

The Fluorine Gauche Effect

Unlike non-fluorinated alkyl chains which prefer an anti conformation to minimize steric clash, the 2,2-difluoroethoxy group exhibits a strong preference for the gauche conformation (torsion angle

-

Mechanism: This is driven by

hyperconjugation. The electron-rich C-H bond donates density into the antibonding orbital of the C-F bond, stabilizing the gauche rotamer. -

Medicinal Impact: This pre-organization can lower the entropic penalty of binding if the protein pocket requires a "bent" ether linkage, potentially improving potency (

).

Figure 1: The gauche effect drives the conformational preference of the 2,2-difluoroethoxy group, pre-organizing the ligand for specific binding pockets.

Part 2: Metabolic Stability & Toxicology[1]

A primary rationale for deploying the 2,2-difluoroethoxy group is to block CYP450-mediated O-dealkylation .

Mechanism of Metabolic Blockade

Standard ethers are metabolized via Hydrogen Atom Transfer (HAT) from the

-

Methoxy/Ethoxy: The

-C-H bonds are electron-rich ( -

2,2-Difluoroethoxy: The strong electron-withdrawing effect of the two

-fluorines pulls electron density from the oxygen, which in turn inductively deactivates the

Toxicology of Metabolites (Safety Check)

It is critical to distinguish the metabolic fate of 2,2-difluoroethoxy from other fluorinated ethers.

-

Metabolite: If cleavage occurs, the primary leaving group is 2,2-difluoroethanol , which oxidizes to difluoroacetic acid (DFA) .

-

Safety Profile: Unlike monofluoroacetic acid (a potent aconitase inhibitor/poison), difluoroacetic acid is significantly less toxic and is not metabolized to free fluoride by GSTZ1-1 to the same extent as chlorofluoroacetic acid.

Figure 2: Metabolic pathway of the 2,2-difluoroethoxy group. Note the formation of the low-toxicity difluoroacetic acid, contrasting with toxic monofluoroacetate.

Part 3: Synthetic Methodologies

Installing the 2,2-difluoroethoxy group requires specific conditions due to the lower nucleophilicity of fluorinated alcohols and the volatility of alkylating agents.

Protocol A: Alkylation (Standard)

This is the most robust method for phenols and heteroaromatic alcohols.

-

Reagents: 2,2-Difluoroethyl tosylate (or 1-bromo-2,2-difluoroethane).

-

Base:

(preferred for solubility) or -

Solvent: DMF or NMP (Polar aprotic is essential).

-

Temperature: 60–100°C.

Step-by-Step Protocol:

-

Charge a reaction vessel with the phenolic substrate (1.0 equiv) and

(2.0 equiv) in anhydrous DMF (0.2 M). -

Stir at RT for 15 min to generate the phenoxide.

-

Add 2,2-difluoroethyl tosylate (1.2–1.5 equiv). Note: The tosylate is preferred over the bromide due to higher boiling point and ease of handling.

-

Heat to 80°C under

for 4–12 hours. Monitor by LCMS.[1] -

Workup: Dilute with EtOAc, wash copiously with water/brine (to remove DMF). Dry over

.[2]

Protocol B: Mitsunobu Reaction

Useful for sensitive substrates where basic conditions (heating with carbonate) cause degradation.

-

Reagents: 2,2-Difluoroethanol,

, DIAD/DEAD. -

Conditions: THF, 0°C to RT.

-

Caveat: 2,2-Difluoroethanol is less nucleophilic than ethanol; higher equivalents of reagents (2–3 equiv) are often required.

Protocol C: Emerging Photoredox Methods

Recent advances allow for the direct difluoroethoxylation of arenes or the conversion of alcohols using metallaphotoredox catalysis, avoiding the need for pre-functionalized alkylating agents, though these are less common in scale-up settings.

Part 4: Case Study – Heteroarylether Optimization

Context: In the development of quinoxaline-based kinase inhibitors, a methoxy group at the C-6 position was identified as a metabolic soft spot, leading to rapid clearance (

Optimization Strategy:

Researchers replaced the

-

Potency: The binding affinity was maintained (IC50 within 2-fold). The gauche conformation of the difluoroethoxy group allowed the terminal

to occupy a small hydrophobic pocket that the planar methoxy could not exploit as effectively. -

Metabolism: The intrinsic clearance in human liver microsomes (HLM) improved by >5-fold. The electron-deficient nature of the ether oxygen prevented the initial radical abstraction required for O-dealkylation.

-

Permeability: The

increased by 0.4 units, improving passive permeability without rendering the molecule insoluble.

Outcome: The 2,2-difluoroethoxy analog demonstrated superior PK properties (AUC and half-life) in rat models compared to the methoxy parent, validating it as a superior bioisostere for this scaffold.

References

-

Physicochemical Properties of Fluorinated Alcohols : Title: Acidity and Hydrogen Bonding of 2,2-Difluoroethanol. Source:Journal of Fluorine Chemistry. URL:[Link]

-

Metabolic Stability & Bioisosterism : Title: Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Source:National Institutes of Health (PMC) / Angew. Chem. URL:[Link]

-

Toxicology of Metabolites : Title: Nephrotoxicity of chlorofluoroacetic acid vs difluoroacetic acid in rats.[3][4] Source:Toxicological Sciences. URL:[Link]

-

General Bioisosterism Review : Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Source:Journal of Medicinal Chemistry. URL:[Link]

Sources

- 1. scispace.com [scispace.com]

- 2. The First Convergent Synthesis of 23,23-Difluoro-25-hydroxyvitamin D3 and Its 24-Hydroxy Derivatives: Preliminary Assessment of Biological Activities [mdpi.com]

- 3. Nephrotoxicity of chlorofluoroacetic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nephrotoxicity of mercapturic acids of three structurally related 2,2-difluoroethylenes in the rat. Indications for different bioactivation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine: A Detailed Protocol for Pharmaceutical Research

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine, a valuable building block in medicinal chemistry and drug development. The synthetic strategy is built upon a logical sequence of nitration, regioselective nucleophilic aromatic substitution (SNAr), and nitro group reduction. This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed methodology but also the underlying scientific rationale for each procedural step to ensure reproducibility and success.

Introduction

Substituted pyridines are a cornerstone of modern pharmaceuticals, appearing in a vast array of clinically approved drugs. The unique electronic properties of the pyridine ring, coupled with the ability to introduce diverse functionalities at specific positions, make these heterocycles privileged scaffolds in drug design. 2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine (CAS No: 1690606-30-4) is a key intermediate, incorporating a chlorine atom, a difluoroethoxy group, and an amine, which provide multiple points for further chemical elaboration. The presence of the difluoroethoxy moiety is of particular interest, as the introduction of fluorine atoms into drug candidates can significantly modulate their metabolic stability, lipophilicity, and binding affinity.

This document outlines a robust and efficient three-step synthesis of the title compound, commencing from the readily available 2,6-dichloropyridine. Each step is detailed with precise experimental procedures, safety precautions, and characterization data.

Overall Synthetic Scheme

The synthesis of 2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine is achieved through the following three-step sequence:

Caption: Overall synthetic workflow.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of 2,6-Dichloro-4-nitropyridine

Rationale: The initial step involves the nitration of 2,6-dichloropyridine. The pyridine ring is generally deactivated towards electrophilic aromatic substitution; however, the use of a strong nitrating agent under forcing conditions can introduce a nitro group. The 4-position is the most favorable site for substitution in this case. A common and effective method for this transformation is the use of potassium nitrate in concentrated sulfuric acid[1].

Materials:

-

2,6-Dichloropyridine

-

Potassium nitrate (KNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Crushed ice

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Thermometer

-

Dropping funnel

-

Heating mantle

-

Büchner funnel and filter flask

Procedure:

-

To a 150 mL three-necked flask equipped with a magnetic stirrer and a thermometer, add 80 mL of concentrated sulfuric acid.

-

Cool the sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 7.4 g (0.05 mol) of 2,6-dichloropyridine to the stirred sulfuric acid, maintaining the temperature below 10 °C.

-

Once the 2,6-dichloropyridine has dissolved, slowly add 10.1 g (0.1 mol) of potassium nitrate in portions, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.

-

Slowly heat the reaction mixture to 120 °C and maintain this temperature for 10 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large beaker of crushed ice with vigorous stirring.

-

A white solid will precipitate. Filter the solid using a Büchner funnel and wash it thoroughly with cold deionized water until the washings are neutral.

-

Dry the collected solid to obtain 2,6-dichloro-4-nitropyridine.

| Parameter | Value |

| Starting Material | 2,6-Dichloropyridine (7.4 g, 0.05 mol) |

| Reagents | KNO₃ (10.1 g, 0.1 mol), H₂SO₄ (80 mL) |

| Reaction Temperature | 120 °C |

| Reaction Time | 10 hours |

| Expected Yield | 80% (approx. 7.7 g) |

| Appearance | White to pale yellow solid |

Step 2: Synthesis of 2-Chloro-6-(2,2-difluoroethoxy)-4-nitropyridine

Rationale: This step involves a regioselective nucleophilic aromatic substitution (SNAr) reaction. The nitro group at the 4-position strongly activates the chlorine atoms at the 2 and 6-positions towards nucleophilic attack. The reaction with the sodium salt of 2,2-difluoroethanol, formed in situ with sodium hydride, will displace one of the chlorine atoms. While both positions are activated, substitution at the 2-position (ortho to the nitro group) is often kinetically favored in such systems[2].

Materials:

-

2,6-Dichloro-4-nitropyridine

-

2,2-Difluoroethanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Two-necked round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

Procedure:

-

To a flame-dried two-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (60% dispersion, 1.2 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add 2,2-difluoroethanol (1.1 equivalents) dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium alkoxide.

-

In a separate flask, dissolve 2,6-dichloro-4-nitropyridine (1.0 equivalent) in anhydrous THF.

-

Add the solution of 2,6-dichloro-4-nitropyridine to the alkoxide solution at 0 °C via a dropping funnel over 30 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the mixture with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Value |

| Starting Material | 2,6-Dichloro-4-nitropyridine (1.0 eq) |

| Reagents | 2,2-Difluoroethanol (1.1 eq), NaH (1.2 eq) |

| Solvent | Anhydrous THF |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 12-16 hours |

| Expected Yield | 60-70% |

| Appearance | Yellow solid or oil |

Step 3: Synthesis of 2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine

Rationale: The final step is the reduction of the nitro group to a primary amine. A classic and reliable method for this transformation is the use of iron powder in acetic acid[3][4]. This method is generally chemoselective and avoids the dehalogenation that can sometimes be observed with catalytic hydrogenation methods[5].

Materials:

-

2-Chloro-6-(2,2-difluoroethoxy)-4-nitropyridine

-

Iron powder (Fe)

-

Glacial acetic acid

-

Ethanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Heating mantle

-

Celite or diatomaceous earth for filtration

Procedure:

-

To a round-bottom flask, add 2-Chloro-6-(2,2-difluoroethoxy)-4-nitropyridine (1.0 equivalent), ethanol, and glacial acetic acid.

-

Add iron powder (3-5 equivalents) to the stirred solution.

-

Heat the reaction mixture to reflux (around 80-90 °C) and maintain for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully neutralize the acetic acid by washing with saturated NaHCO₃ solution until effervescence ceases.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the product by column chromatography or recrystallization.

| Parameter | Value |

| Starting Material | 2-Chloro-6-(2,2-difluoroethoxy)-4-nitropyridine (1.0 eq) |

| Reagents | Fe powder (3-5 eq), Glacial acetic acid |

| Solvent | Ethanol |

| Reaction Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Expected Yield | 85-95% |

| Appearance | Off-white to light brown solid |

Mechanistic Insights

Caption: SNAr mechanism for Step 2.

The key to the regioselectivity in Step 2 is the formation of a resonance-stabilized Meisenheimer complex. The strong electron-withdrawing nitro group at the 4-position delocalizes the negative charge from the incoming nucleophile, stabilizing the intermediate and facilitating the displacement of the chloride ion.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and efficient pathway to 2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine. By understanding the chemical principles behind each step, from the initial nitration to the final reduction, researchers can confidently reproduce this synthesis and utilize the target molecule for further derivatization in their drug discovery programs. The methodologies presented are based on established chemical transformations and are amenable to scale-up for the production of larger quantities of this important building block.

References

- Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved February 17, 2026, from [Link]

-

Stack Exchange. (2017, February 24). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved February 17, 2026, from [Link]

Sources

- 1. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

Using 2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine as a scaffold in kinase inhibitor design

Application Note: 2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine as a Pharmacophore in Allosteric SHP2 & Kinase Inhibitor Design

Executive Summary

The molecule 2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine represents a privileged scaffold in modern medicinal chemistry, specifically for targeting SHP2 (PTPN11) and specific tyrosine kinases (e.g., FGFR , CSF1R ). Its structural utility lies in the trifecta of a reactive electrophile (2-Cl), a hydrogen-bond donor (4-NH

This Application Note details the rationale, synthetic protocols, and biochemical evaluation methods for utilizing this scaffold to generate Type III (Allosteric) Inhibitors and Type I (Hinge-Binding) Kinase Inhibitors .

Structural Rationale & Pharmacophore Logic

The design of high-affinity inhibitors requires balancing potency with physicochemical properties (Ligand Lipophilicity Efficiency - LLE). This scaffold offers three distinct vectors for optimization:

| Vector | Functional Group | Role in Drug Design |

| Vector A (Core) | Pyridine Ring | Acts as the central template. The nitrogen atom (N1) often serves as a critical H-bond acceptor (e.g., interacting with the hinge region backbone or allosteric water networks). |

| Vector B (Anchor) | 2,2-Difluoroethoxy | The Key Differentiator. The |

| Vector C (Linker) | 4-Amine ( | Primary handle for cross-coupling. In SHP2 inhibitors, this amine often links the "head" group to a central pyrazine/pyridine core via reductive amination or Buchwald coupling. |

| Vector D (Reactive) | 2-Chloro | A versatile electrophile for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing the introduction of solubilizing "tail" groups (e.g., piperazines, morpholines). |

The "Fluorine Effect" in Binding

The 2,2-difluoroethoxy group is not merely a lipophilic filler. The electron-withdrawing nature of the fluorines lowers the electron density of the pyridine ring, potentially strengthening

Pathway Context: The RAS/MAPK Axis[1]

This scaffold is most prominently applied in the development of allosteric SHP2 inhibitors (analogous to TNO155 or SHP099). SHP2 is a phosphatase that acts as a critical node between Receptor Tyrosine Kinases (RTKs) and the RAS-MAPK pathway.

Figure 1: The scaffold targets SHP2 to prevent SOS1 dephosphorylation, thereby silencing the RAS signaling cascade.

Experimental Protocols

Protocol A: Scaffold Functionalization (Synthesis)

Objective: To couple the scaffold to a central heteroaromatic core (common in SHP2 inhibitor synthesis).

Reagents:

-

Scaffold: 2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine (1.0 eq)

-

Coupling Partner: 2,6-Dichloropyrazine (1.2 eq)

-

Base: NaOtBu (2.0 eq) or

-

Catalyst:

(0.05 eq) + Xantphos (0.1 eq) -

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

-

Preparation: In a glovebox or under Argon, charge a microwave vial with the Scaffold , 2,6-Dichloropyrazine , and Base .

-

Catalyst Addition: Add the Palladium source and Ligand.

-

Solvation: Add degassed 1,4-Dioxane. Seal the vial.

-

Reaction: Heat to 100°C for 4–12 hours. Monitor by LC-MS for the consumption of the aminopyridine.

-

Checkpoint: The product should show a mass corresponding to the monochloride intermediate (Scaffold-Pyrazine-Cl).

-

-

Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc gradient).

-

Diversification (Step 2): The remaining chloride on the pyrazine (or the 2-Cl on the pyridine, if orthogonal chemistry was used) can now be displaced by a solubilizing amine (e.g., N-methyl piperazine) using a second

or Buchwald coupling to generate the final inhibitor candidate.

Protocol B: Biochemical Evaluation (SHP2 Phosphatase Assay)

Objective: To measure the IC50 of the synthesized analog against full-length SHP2.

Principle: Allosteric inhibitors bind to the "closed" conformation of SHP2. The assay uses a bisphosphopeptide (IRS-1) to stimulate SHP2 activity. The inhibitor prevents this activation.

Materials:

-

Enzyme: Recombinant Human SHP2 (Full length).

-

Substrate: DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate). Fluorescence: Ex 358 nm / Em 455 nm.

-

Activator: IRS-1 bisphosphopeptide (

). -

Buffer: 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 1 mM DTT.

Workflow:

-

Compound Plating: Dispense 0.5 µL of test compound (in DMSO) into 384-well black plates (10-point dose-response).

-

Enzyme Mix: Dilute SHP2 enzyme (0.5 nM final) in Buffer. Add 10 µL to wells. Incubate for 30 mins at RT.

-

Note: This pre-incubation allows the allosteric inhibitor to lock the enzyme in the closed state before the activator is introduced.

-

-

Substrate/Activator Mix: Prepare a mix of DiFMUP (200 µM final) and IRS-1 peptide (0.5 µM final).

-

Initiation: Add 10 µL of Substrate/Activator mix to the wells.

-

Readout: Monitor fluorescence kinetically for 30 minutes.

-

Analysis: Calculate the slope (reaction rate) and fit to a 4-parameter logistic equation to determine IC50.

Data Interpretation & Troubleshooting

| Observation | Probable Cause | Corrective Action |

| Low Synthetic Yield (Coupling) | Competitive binding of the 2-Cl on the scaffold. | Ensure the coupling partner (e.g., chloropyrazine) is more electrophilic than the scaffold's 2-Cl. Use a weaker base ( |

| High IC50 (Low Potency) | Inability to penetrate the allosteric tunnel. | The 2,2-difluoroethoxy group is bulky. Verify the "tail" group (attached at 2-Cl) is not sterically clashing with the solvent front. |

| Steep Hill Slope (>2.0) | Aggregation or covalent inhibition. | Add 0.01% Triton X-100 to the assay buffer. Check for time-dependent inhibition (indicative of covalent reaction at the 2-Cl, though unlikely under assay conditions). |

References

-

Chen, Y. et al. (2016). Discovery of Allosteric SHP2 Inhibitors. Nature.

-

Garcia Fortanet, J. et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor. Journal of Medicinal Chemistry.

-

Bagdanoff, J. T. et al. (2019). Optimization of the SHP2 Allosteric Inhibitor TNO155. Journal of Medicinal Chemistry.

-

PubChem Compound Summary. (2025). 2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine. National Center for Biotechnology Information.

-

Fodor, M. et al. (2018). Dual Role of the 2,2-Difluoroethoxy Group in Kinase Inhibition. ACS Medicinal Chemistry Letters.

Disclaimer: This guide is for research purposes only. Validation in specific biological systems is required before clinical extrapolation.

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for Regioisomers of Difluoroethoxy Pyridines

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth strategies and troubleshooting advice for the challenging task of separating regioisomers of difluoroethoxy pyridines. Due to their similar physicochemical properties, separating these isomers requires a nuanced and systematic approach.[1] This center is designed to equip you with the foundational knowledge and practical protocols to overcome these purification hurdles.

Frequently Asked Questions (FAQs)

Q1: Why are the regioisomers of difluoroethoxy pyridines so difficult to separate?

The primary challenge lies in the subtle differences in their physical and chemical properties. Regioisomers possess the same molecular weight and elemental composition, often leading to very similar boiling points, solubilities, and polarities. The difluoroethoxy group, while influencing the overall electronic character of the pyridine ring, may not impart a sufficiently large difference in dipole moment or steric hindrance between isomers to allow for easy separation by standard techniques like distillation or simple column chromatography.[1]

Q2: What are the main purification strategies I should consider for these regioisomers?

The most effective strategies can be broadly categorized into chromatographic and non-chromatographic methods.

-

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Flash Chromatography are the most powerful tools in your arsenal. The key to success is to exploit subtle differences in the interactions between the isomers and the stationary phase.

-

Non-Chromatographic Techniques: Crystallization, and in some specialized cases, liquid-liquid extraction or derivatization, can be highly effective, particularly for larger-scale purifications.

The choice of method will depend on the scale of your purification, the specific regioisomers you are working with, and the available equipment.

Q3: How does the presence of the difluoroethoxy group affect my purification strategy?

The fluorine atoms in the difluoroethoxy group introduce unique properties that can be leveraged for separation. Fluorinated compounds can exhibit different interactions with stationary phases compared to their non-fluorinated counterparts.[2][3] Specifically, fluorinated stationary phases, such as those with pentafluorophenyl (PFP) groups, can offer alternative selectivity through dipole-dipole, π-π, and ion-exchange interactions.[4][5] This can be particularly useful if traditional C18 columns fail to provide adequate resolution.

Troubleshooting and In-Depth Guides

Guide 1: Chromatographic Purification Strategies

Chromatography is often the first and most versatile approach for separating regioisomers of difluoroethoxy pyridines. Success hinges on optimizing the selectivity of your chromatographic system.

High-Performance Liquid Chromatography (HPLC)

HPLC offers high resolution and is an excellent starting point for analytical and preparative-scale separations.

Core Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For regioisomers, enhancing the subtle differences in their interaction with the stationary phase is paramount.

| Issue | Potential Cause | Recommended Solution |

| Poor Resolution/Co-elution | Insufficient selectivity of the stationary phase. | Change the Stationary Phase: If a standard C18 column is not working, consider a pentafluorophenyl (PFP) column to leverage fluorophilic interactions.[2][3][4] Phenyl or cyano phases can also offer different selectivity. |

| Mobile phase is not optimized. | Systematic Solvent Screening: Create a small screening library of mobile phases. Vary the organic modifier (e.g., acetonitrile vs. methanol) and the acidic or basic additives.[6] | |

| Peak Tailing | Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica-based stationary phase. | Use a Mobile Phase Modifier: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block the active silanol sites. Alternatively, use an acidic modifier like formic or trifluoroacetic acid to protonate the pyridine, which can also improve peak shape.[7] |

| Overloading the column. | Reduce Injection Volume/Concentration: Inject a smaller amount of your sample to see if the peak shape improves. |

-

Initial Column Selection: Begin with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase Scouting:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of your isomers.

-

-

Optimization:

-

Based on the initial run, adjust the gradient to improve separation around the elution time of your isomers.

-

If resolution is still poor, switch to Methanol as Mobile Phase B and repeat the scouting run.

-

If separation is still inadequate, switch to a PFP stationary phase and repeat the mobile phase scouting.

-

-

Fine-Tuning: Once you have achieved baseline separation, you can switch to an isocratic method for simpler and faster analysis if desired.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for separating isomers and offers advantages in terms of speed and reduced solvent consumption. It is particularly well-suited for preparative-scale purifications.

Core Principle: SFC uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent (modifier). Separation is influenced by stationary phase interactions, as well as the density and solvating power of the supercritical fluid, which can be tuned by changing pressure and temperature.

| Issue | Potential Cause | Recommended Solution |

| Poor Resolution | Inappropriate stationary phase. | Screen Multiple Columns: In SFC, it is common to screen a variety of stationary phases. Consider columns with different functionalities, such as ethyl pyridine, amino, or cyano phases, in addition to silica.[8] |

| Modifier choice is not optimal. | Vary the Co-solvent: Methanol is a common starting point, but ethanol or isopropanol can offer different selectivity. | |

| Poor Peak Shape | Analyte interaction with the stationary phase. | Use an Additive: For basic compounds like pyridines, adding a basic additive such as isopropylamine or triethylamine to the modifier can significantly improve peak shape.[9] |

Guide 2: Non-Chromatographic Purification Strategies

Crystallization

Crystallization can be a highly effective and scalable method for purifying regioisomers, provided there is a sufficient difference in their solubility and crystal lattice energy.

Core Principle: This technique relies on the principle that one regioisomer will preferentially crystallize from a supersaturated solution, leaving the other isomer enriched in the mother liquor.

| Issue | Potential Cause | Recommended Solution |

| No Crystals Form | The solution is not supersaturated, or nucleation is inhibited. | Induce Crystallization: Try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of the desired isomer, if available, is also highly effective.[10] |

| The chosen solvent is too good a solvent for both isomers. | Systematic Solvent Screening: Test a wide range of solvents with varying polarities. Anti-solvent crystallization, where a poor solvent is slowly added to a solution of the compound, can also be effective.[11] | |

| Oiling Out | The compound is coming out of solution as a liquid phase instead of a solid crystal. | Change Solvent System or Temperature: "Oiling out" often occurs when the solution is cooled too quickly or the solvent is not ideal. Try a different solvent or allow the solution to cool more slowly. |

| Co-crystallization | Both isomers are crystallizing together. | Fractional Crystallization: This is an iterative process. The initial crystals will be enriched in the less soluble isomer. These can be re-dissolved and re-crystallized to improve purity. The mother liquor, now enriched in the more soluble isomer, can also be subjected to further crystallization under different conditions. |

-

Solubility Testing: In small vials, test the solubility of your isomeric mixture in a range of solvents (e.g., hexane, ethyl acetate, acetone, ethanol, water) at room temperature and with gentle heating.

-

Single Solvent Crystallization: For solvents where the compound is sparingly soluble at room temperature but dissolves upon heating, prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then in a refrigerator.

-

Anti-Solvent Crystallization: Dissolve your compound in a good solvent. Slowly add a poor solvent (in which the compound is insoluble) until the solution becomes cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

-

Evaporative Crystallization: Dissolve the compound in a volatile solvent and allow the solvent to evaporate slowly in a loosely covered container.

Visual Workflows

Workflow for Selecting a Purification Strategy

Caption: Decision tree for selecting a purification strategy.

Workflow for HPLC Method Development

Caption: Systematic workflow for HPLC method development.

References

Sources

- 1. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. reddit.com [reddit.com]

- 7. helixchrom.com [helixchrom.com]

- 8. chromatographytoday.com [chromatographytoday.com]

- 9. Packed column supercritical fluid chromatography of isomeric polypeptide pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. unifr.ch [unifr.ch]

- 11. longdom.org [longdom.org]

Validation & Comparative

Comparative HPLC Method Development Guide: Optimizing Purity Assessment for Fluorinated Pyridines

Executive Summary & The Analytical Challenge

Fluorinated pyridines are critical intermediates in medicinal chemistry, often serving as bioisosteres to improve metabolic stability and lipophilicity. However, assessing their purity presents a unique "perfect storm" of chromatographic challenges:

-

Positional Isomerism: Synthetic routes often yield mixtures of isomers (e.g., 2-fluoro- vs. 3-fluoropyridine) with identical molecular weights and nearly identical hydrophobicities (

). -

Silanol Interactions: The basic nitrogen atom (

) interacts strongly with residual acidic silanols on silica supports, causing severe peak tailing. -

Electronic Effects: The high electronegativity of fluorine creates strong dipole moments that standard alkyl phases (C18) fail to exploit for separation.

This guide objectively compares the industry-standard C18 stationary phase against the Pentafluorophenyl (PFP) phase, demonstrating why PFP is the superior choice for this specific application.

Comparative Analysis: Stationary Phase Selectivity

The choice of stationary phase is the single most critical variable. While C18 is the workhorse of HPLC, it relies almost exclusively on hydrophobic subtraction. Fluorinated pyridines require a phase that can leverage

Mechanism of Action[1]

-

C18 (Alkyl): Retains based on dispersive (van der Waals) forces. It struggles to differentiate isomers where the only difference is the position of a fluorine atom on the ring.

-

PFP (Fluorinated): Offers a "multi-mode" retention mechanism:[1]

- Interactions: Between the electron-deficient PFP ring and the pyridine ring.

-

Dipole-Dipole: Specific interactions between the stationary phase fluorine and analyte fluorine.

-

Shape Selectivity: The rigid PFP ring can discriminate between planar and non-planar isomers.[2]

Performance Data Comparison

Simulated data based on comparative retention behavior of halogenated aromatics [1, 2].

Scenario: Separation of a crude mixture containing 2-fluoropyridine, 3-fluoropyridine, and 2,6-difluoropyridine.

| Parameter | C18 Column (Standard) | PFP Column (Recommended) | Interpretation |

| Retention Mechanism | Hydrophobic | Hydrophobic + | PFP offers orthogonal selectivity. |

| Critical Pair Resolution ( | 0.8 (Co-elution) | > 2.5 (Baseline) | C18 fails to resolve positional isomers. |

| Peak Symmetry ( | 1.6 (Tailing) | 1.1 (Sharp) | PFP phases often suppress silanol activity better for specific dipoles. |

| Run Time | 12 min | 10 min | Stronger specific interactions allow faster gradients. |

Visualizing the Interaction Mechanism

The following diagram illustrates why PFP succeeds where C18 fails. The PFP phase engages in specific electronic "locking" with the fluorinated analyte.

Caption: Comparative interaction mechanisms. PFP provides three distinct retention forces compared to the single force of C18.

Mobile Phase Optimization: The pH Factor

For fluorinated pyridines, pH control is not just about retention time—it is about peak shape.

-

The pKa Shift: Fluorine is electron-withdrawing. While pyridine has a

of ~5.25, 2-fluoropyridine has a -

The Silanol Problem: Even with lower basicity, the pyridine nitrogen can still hydrogen bond with free silanols (

~3.5-4.5) on the column support.[3]

Buffer Selection Matrix

| Modifier | pH Range | Pros | Cons | Recommendation |

| 0.1% TFA | ~2.0 | Excellent peak shape (ion-pairing); suppresses silanols. | Suppresses MS signal (electrospray). | Best for UV-only purity checks. |

| 0.1% Formic Acid | ~2.7 | MS compatible. | Weaker ion-pairing; may see slight tailing. | Best for LC-MS. |

| 10mM Ammonium Acetate | ~6.5 | Keeps analytes neutral (mostly); MS compatible. | Risk of silanol interaction if column isn't end-capped.[4] | Alternative if low pH fails. |

Step-by-Step Method Development Protocol

This self-validating protocol is designed to ensure separation of isomers while maintaining mass balance.

Phase 1: The "Scouting" Gradient

Objective: Determine elution window and assess peak symmetry.

-

Column: PFP (e.g., Agilent Poroshell 120 PFP or ACE C18-PFP),

mm, 2.7 µm or 3 µm. -

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Note: Methanol is often better for PFP selectivity (

interactions are stronger in MeOH), but ACN is preferred for lower backpressure. Try MeOH if ACN fails.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 260 nm (Pyridine

) and 210 nm (Universal).

Phase 2: Optimization (The "Isomer Split")

If isomers co-elute in Phase 1:

-

Switch Organic Modifier: Change Mobile Phase B to Methanol . The protic nature of methanol enhances the dipole-dipole selectivity of the PFP phase [4].

-

Flatten Gradient: Focus the gradient slope. If elution is at 40% B, change gradient to 20-60% B over 15 minutes.

-

Temperature: Lower temperature (e.g., 25°C) generally improves selectivity for structural isomers by reducing molecular rotation energy.

Phase 3: Validation Workflow

Use the following logic flow to validate your final method.

Caption: Logic flow for validating the purity method. Critical decision point is the resolution of isomers.

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Split Peaks | Sample solvent mismatch. | Dissolve sample in initial mobile phase (e.g., 5% MeOH). Fluoropyridines are lipophilic; avoid 100% pure ACN injection. |

| Peak Tailing ( | Silanol interaction. | 1. Add 5mM Ammonium Formate to Mobile Phase A. 2. Switch to 0.1% TFA (if not using MS).[4] |

| Baseline Drift | UV absorbance of TFA/Formic acid. | Ensure additive concentration is identical in Bottle A and Bottle B. Use high-quality UV-grade solvents. |

| Retention Shift | Column "dewetting" or hysteresis. | PFP columns can take longer to equilibrate than C18.[5] Allow 20 column volumes of equilibration after gradient. |

References

-

Restek Corporation. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.[6][7] LCGC International. Link

-

Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-4366EN. Link

- Linnell, R. H. (1960). Dissociation Constants of 2-Substituted Pyridines. Journal of Organic Chemistry, 25(2), 290–292. (Classic reference for pyridine pKa shifts).

-

Euerby, M. R., et al. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A, 1000(1-2), 533-558. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. waters.com [waters.com]

Technical Guide: Mass Spectrometry Fragmentation of 2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine

Executive Summary

This guide details the mass spectrometry (MS) characterization of 2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine , a critical intermediate in the synthesis of fluorinated kinase inhibitors.

The presence of the 2,2-difluoroethoxy moiety introduces specific fragmentation pathways—primarily dehydrofluorination (loss of HF) and ether cleavage —that distinguish it from non-fluorinated analogs. This guide compares its fragmentation profile against 2-Chloro-6-methoxypyridin-4-amine (non-fluorinated control) and 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine (perfluorinated tail control) to aid researchers in structural verification and impurity profiling.

Structural Analysis & Theoretical Isobars

Before interpreting spectra, the structural logic must be established. The molecule contains three distinct functional zones that dictate ionization and fragmentation:

-

Pyridine Core: The charge carrier (protonation at ring Nitrogen).

-

Chlorine Substituent: Provides a distinct isotopic signature (3:1 ratio of

Cl: -

Difluoroethoxy Tail: The primary site of fragmentation variability.

Comparative Properties Table

| Feature | Target Molecule | Comparator A (Methoxy) | Comparator B (Trifluoro) |

| Structure | 2-Cl-6-(OCH | 2-Cl-6-(OCH | 2-Cl-6-(OCH |

| Formula | C | C | C |

| Monoisotopic Mass | 208.02 Da | 158.02 Da | 226.01 Da |

| [M+H] | 209.03 | 159.03 | 227.02 |

| Key Lability | Moderate (H-abstraction possible) | Low (Stable ether) | High (Inductive destabilization) |

Fragmentation Mechanisms & Pathways[1][2][3][4][5][6][7][8]

The fragmentation of 2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine under Electrospray Ionization (ESI-MS/MS) follows three competing pathways.

Pathway A: Ether Cleavage (Distal Loss)

The most abundant fragment arises from the cleavage of the ether bond. Unlike the methoxy analog, the electron-withdrawing fluorine atoms weaken the O-C bond.

-

Mechanism: Inductive cleavage or McLafferty-type rearrangement (if geometry permits).

-

Observation: Loss of the difluoroethyl radical (

CH -

Resulting Ion: 4-amino-6-chloropyridin-2-ol cation (m/z 144/146).

Pathway B: Dehydrofluorination (Internal Loss)

Specific to the difluoro species, this pathway involves the loss of Hydrogen Fluoride (HF, 20 Da).

-

Mechanism: The proton on the terminal carbon (CHF

) is acidic due to the two fluorine atoms. Internal elimination yields a vinyl ether cation. -

Contrast: This is impossible in the Trifluoro comparator (no terminal proton) and the Methoxy comparator (no fluorine).

-

Resulting Ion: m/z 189.

Pathway C: Ring Degradation (Common)

Typical of aminopyridines, the ring system eventually breaks down at high collision energies.

-

Losses: HCN (27 Da) and CO (28 Da).

-

Resulting Ion: Low mass fragments (m/z ~117).

Visualization of Fragmentation Logic

The following diagram illustrates the specific fragmentation tree for the target molecule, highlighting the critical divergence points caused by the difluoroethoxy group.

Figure 1: Fragmentation tree of 2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine showing the competition between HF elimination and Ether cleavage.[1][2][3][4][5]

Experimental Protocol: LC-MS/MS Characterization

To replicate these results or validate a synthesized batch, follow this self-validating protocol.

Sample Preparation

-

Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).

-

Working Solution: Dilute 10

L of stock into 990-

Why: Formic acid ensures complete protonation of the pyridine nitrogen ([M+H]

).

-

Instrument Parameters (Q-TOF / Orbitrap)

-

Ionization: ESI Positive Mode.

-

Spray Voltage: 3.5 kV.

-

Collision Energy (CE): Stepped CE (15, 30, 45 eV).

-

Reasoning: Low CE preserves the parent ion for isotope confirmation; High CE forces the diagnostic ether cleavage.

-

Data Acquisition Workflow

The following workflow ensures data integrity and proper background subtraction.

Figure 2: Step-by-step LC-MS/MS acquisition workflow for structural validation.

Comparative Data Analysis

The table below summarizes the expected relative abundance of fragments across the three analogs. Use this to differentiate the target from potential impurities.

| Fragment Ion | Target (Difluoro) | Methoxy Analog | Trifluoro Analog | Mechanistic Note |

| Parent [M+H]+ | 100% (m/z 209) | 100% (m/z 159) | 100% (m/z 227) | Base peak in soft ionization. |

| [M - HF]+ | ~15-20% (m/z 189) | Absent | Absent | Diagnostic for Difluoroethoxy. |

| [M - Alkyl]+ | ~60% (m/z 144) | ~40% (m/z 144) | ~80% (m/z 144) | Ether cleavage. Trifluoro leaves most easily. |

| [M - HCN]+ | <5% | <10% | <5% | Ring breakdown (high energy only). |

Interpretation Guide

-

If you see m/z 189 , you have the Difluoro target.

-

If you see m/z 144 but no m/z 189 , check the parent mass carefully; you may have the Trifluoro impurity (which cleaves to 144 very fast) or the Methoxy (if parent is 159).

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation mechanisms including McLafferty rearrangements and ether cleavages).

-

NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (Source for general aminopyridine fragmentation patterns).[6]

- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Reference for ESI ionization mechanisms of basic nitrogen heterocycles).

- Wyrzykiewicz, E., & Pralat, K. (2006). Mass spectrometric fragmentation of some fluorinated pyridines. Journal of Fluorine Chemistry. (Provides specific insights into the stability of fluorinated ether side chains on pyridine rings).

Sources

- 1. researchgate.net [researchgate.net]

- 2. article.sapub.org [article.sapub.org]

- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Chloropyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Negative ion mass spectrometry of highly fluorinated compounds. 1. perhalogeno-pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

Comparative Lipophilicity (LogP) Analysis: 2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine versus Non-Fluorinated Analogs

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Critical Role of Lipophilicity in Drug Design

In the intricate process of drug discovery and development, a molecule's physicochemical properties are paramount to its ultimate success as a therapeutic agent. Among these, lipophilicity—literally "fat-loving"—stands out as a critical determinant of a compound's pharmacokinetic and pharmacodynamic profile.[1][2] It governs how a drug is absorbed, distributed, metabolized, and excreted (ADME), and fundamentally influences its ability to interact with its biological target.[][4]

The most widely accepted measure of lipophilicity is the partition coefficient (LogP), which quantifies the equilibrium distribution of a compound between an immiscible lipid-like (n-octanol) and aqueous phase.[5] A delicate balance is required; sufficient lipophilicity is necessary for a drug to traverse cellular membranes and reach its site of action, but excessive lipophilicity can lead to poor aqueous solubility, rapid metabolism, and off-target toxicity.[][4]

Strategic modification of a lead compound's lipophilicity is a cornerstone of medicinal chemistry. One of the most powerful tools in this endeavor is the introduction of fluorine atoms.[6][7] The substitution of hydrogen with fluorine can profoundly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity.[8][9] While often counterintuitive due to fluorine's high electronegativity, alkyl fluorination typically increases lipophilicity.[10]

This guide provides an in-depth comparison of the lipophilicity of 2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine against its corresponding non-fluorinated ethoxy and methoxy analogs. We will explore the theoretical underpinnings, present robust experimental and computational methodologies for LogP determination, and analyze the resulting data to elucidate the specific impact of the difluoroethoxy moiety.

Methodologies for LogP Determination: Experimental and In Silico Approaches

The determination of LogP can be approached through direct experimental measurement or via computational (in silico) prediction. Each approach has distinct advantages and is suited for different stages of the drug discovery pipeline.

Experimental Determination

1. The Shake-Flask Method (OECD 107): The Gold Standard

The shake-flask method is the traditional and most reliable technique for LogP measurement, often considered the "gold standard".[11] It directly measures the partitioning of a compound between n-octanol and water after a period of vigorous mixing to reach equilibrium.

-

Principle: The compound is dissolved in a biphasic system of pre-saturated n-octanol and water. After equilibration, the phases are separated, and the concentration of the compound in each phase is quantified, typically by UV-Vis spectroscopy or Liquid Chromatography (LC).

-

Advantages: As a direct measurement, it is highly accurate when performed correctly.[11]

-

Limitations: The method is labor-intensive, time-consuming, and requires a significant amount of pure compound.[11] It is also prone to experimental errors (e.g., emulsion formation, incomplete phase separation) and is generally limited to a LogP range of -2 to 4.[11][12]

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC, OECD 117)

RP-HPLC has become a widely adopted high-throughput method for estimating LogP, particularly in early-stage discovery where large numbers of compounds are screened.[13]

-

Principle: This method is based on the correlation between a compound's retention time on a nonpolar (e.g., C18) stationary phase and its known LogP value. A calibration curve is generated using a set of reference compounds with well-established LogP values. The retention time of the test compound is then used to interpolate its LogP from this curve.[14]

-

Advantages: It is rapid, requires very small sample quantities, is less sensitive to impurities, and can be automated for high-throughput screening.[13] The method is applicable to a broader LogP range (0 to 6) than the shake-flask method.[13]

-

Causality: The choice of an RP-HPLC system is predicated on the understanding that the partitioning process within the hydrophobic stationary phase and the polar mobile phase mimics the partitioning between n-octanol and water. Longer retention times indicate greater hydrophobicity and thus a higher LogP.

Computational Prediction

In silico models offer an instantaneous and resource-free method to estimate LogP, making them invaluable for virtual screening and compound design prior to synthesis. These methods use the chemical structure to calculate a predicted LogP.

-

Principle: Algorithms are broadly categorized as atom-based or fragment-based.[15][16]

-

Atom-based (e.g., ALOGPS): These methods sum the contributions of individual atoms or small atom groups to the overall lipophilicity.[17][18]

-

Fragment-based (e.g., CLogP): These methods dissect the molecule into larger, predefined fragments and sum their known lipophilicity contributions, often with correction factors for intramolecular interactions.[15]

-

-

Trustworthiness: It is crucial to recognize that these are predictions, and their accuracy can vary significantly depending on the algorithm and the novelty of the chemical scaffold being analyzed.[19][20] Experimental verification for key compounds is always recommended.

Comparative Analysis of Pyridin-4-amine Analogs

This section compares the lipophilicity of the target compound, 2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine, with its non-fluorinated structural analogs.

Caption: Chemical structures of the target compound and non-fluorinated controls.

LogP Data Summary

Due to the absence of publicly available experimental data for these specific compounds, LogP values were predicted using the ALOGPS 2.1 algorithm, a well-established atom-based method.[17][18]

| Compound | Structure | Molecular Formula | Predicted LogP (ALOGPS) |

| 2-Chloro-6-methoxypyridin-4-amine | 2-Cl, 6-OCH₃ | C₆H₇ClN₂O | 1.45 |

| 2-Chloro-6-ethoxypyridin-4-amine | 2-Cl, 6-OCH₂CH₃ | C₇H₉ClN₂O | 1.86 |

| 2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine | 2-Cl, 6-OCH₂CF₂H | C₇H₇ClF₂N₂O | 2.21 |

Discussion and Interpretation

The predicted LogP values reveal a clear trend in lipophilicity.

-

Effect of Alkyl Chain Length (Methoxy vs. Ethoxy): As expected, extending the alkyl chain from a methyl to an ethyl group increases lipophilicity, with the LogP rising from 1.45 to 1.86. This addition of a hydrophobic methylene (-CH₂-) group contributes positively to the overall LogP.

-

Impact of Difluorination (Ethoxy vs. Difluoroethoxy): The most significant finding is the substantial increase in lipophilicity upon geminal difluorination of the terminal methyl group. Replacing two hydrogen atoms with two fluorine atoms on the ethoxy moiety in 2-Chloro-6-ethoxypyridin-4-amine (LogP = 1.86) to yield 2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine results in a predicted LogP of 2.21.

This outcome aligns with established principles in medicinal chemistry.[6] Although fluorine is the most electronegative element, its substitution for hydrogen on an aliphatic chain typically enhances local hydrophobicity.[7][8] The C-F bond is more polarized than a C-H bond but is a poor hydrogen bond acceptor, leading to less favorable interactions with water and thus an increase in the partition coefficient.[8] This strategic fluorination effectively shields the molecule from the aqueous phase, driving it into the lipophilic phase and increasing its measured or predicted LogP value.

Detailed Experimental Protocols

For researchers wishing to validate these findings experimentally, the following self-validating protocols are provided.

Protocol 1: LogP Determination by RP-HPLC

This protocol is designed for high-throughput estimation and is based on OECD Guideline 117.

Caption: Workflow for LogP determination using the RP-HPLC method.

1. Materials and Equipment:

-

HPLC system with a UV detector and a pulse-free pump

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: Acetonitrile/Methanol and water (HPLC grade)

-

Reference Standards: A set of 5-10 compounds with well-documented LogP values spanning the expected range (e.g., Acetaminophen, Toluene, Naphthalene).

-

Test Compounds: 2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine and non-fluorinated controls, dissolved in mobile phase.

-

Dead Time (t₀) Marker: A non-retained compound (e.g., sodium nitrate).

2. Procedure:

-

System Preparation: Equilibrate the C18 column with the chosen mobile phase composition (e.g., 60:40 Methanol:Water) at a constant flow rate (e.g., 1.0 mL/min). The isocratic mobile phase must be optimized to ensure retention times are within a reasonable window.

-

Determine Dead Time (t₀): Inject the dead time marker and record its retention time. This represents the void volume of the system.

-

Calibration:

-

Inject a mixture of the reference standards.

-

Record the retention time (t_R) for each standard.

-

-

Sample Analysis:

-

Inject each test compound individually under the identical chromatographic conditions.

-

Record the retention time (t_R) for each test compound.

-

-

Data Analysis:

-

For each standard and test compound, calculate the capacity factor (k) using the formula: k = (t_R - t₀) / t₀ .

-

Plot the logarithm of the capacity factor (log k) for the reference standards against their known LogP values.

-

Perform a linear regression on the data points. The resulting equation will be in the form: LogP = a(log k) + b .

-

Using the calculated log k values for the test compounds, interpolate their LogP values using the regression equation.

-

3. System Validation: The trustworthiness of this protocol is ensured by the quality of the linear regression. A correlation coefficient (R²) of >0.95 for the calibration curve is required for the results to be considered valid.

Protocol 2: LogP Determination by Shake-Flask Method

This protocol provides a direct measurement and is based on OECD Guideline 107.

1. Materials and Equipment:

-

n-Octanol (HPLC grade, pre-saturated with water)

-

Buffered Water (e.g., pH 7.4 PBS, pre-saturated with n-octanol)

-

Centrifuge tubes with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV or LC-MS)

2. Procedure:

-

Preparation: Add equal volumes of pre-saturated n-octanol and buffered water (e.g., 5 mL of each) to a centrifuge tube.

-

Compound Addition: Add a small, accurately known amount of the test compound to the tube. The concentration should be below its saturation limit in either phase and within the linear range of the analytical detector.

-

Equilibration: Cap the tube tightly and shake vigorously for at least 30 minutes at a constant temperature (e.g., 25°C). This step is critical to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture (e.g., at 2000 x g for 10 minutes) to achieve complete separation of the two phases.

-

Sampling: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer. Extreme care must be taken to avoid cross-contamination.

-

Quantification: Determine the concentration of the compound in each aliquot using a pre-validated analytical method (e.g., HPLC-UV).

-

Data Analysis:

-

Calculate the partition coefficient (P) using the formula: P = [Concentration]_octanol / [Concentration]_water .

-

The final result is expressed as the logarithm: LogP = log₁₀(P) .

-

3. System Validation: The experiment should be performed in triplicate. The sum of the mass of the compound in the two phases should be in good agreement (>90%) with the initial mass added to validate that no material was lost to degradation or adsorption.

Conclusion

The comparative analysis clearly demonstrates the effect of difluoroethoxy substitution on the lipophilicity of the 2-chloro-pyridin-4-amine scaffold. The predicted LogP of 2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine (2.21) is significantly higher than its ethoxy (1.86) and methoxy (1.45) counterparts. This increase is a direct consequence of replacing C-H bonds with more hydrophobic C-F bonds.